molecular formula C13H24N2O2 B8383425 4-Acetoacetamido-2,2,6,6-tetramethyl-piperidine

4-Acetoacetamido-2,2,6,6-tetramethyl-piperidine

Cat. No. B8383425
M. Wt: 240.34 g/mol
InChI Key: XFPIZOOAMOBHLK-UHFFFAOYSA-N
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Patent
US05124456

Procedure details

The procedure of Example (1a) was repeated using 4- amino-2,2,6,6-tetramethylpiperidine, without introducing catalyst and performing the addition of diketene at a temperature of 0° C. to 10° C.; 4-acetoacetamido-2,2,6,6-tetramethyl-piperidine was obtained in the form of a white solid which had a melting point of 115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1>>[C:15]([NH:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1)(=[O:16])[CH2:14][C:13]([CH3:12])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
without introducing catalyst

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)NC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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